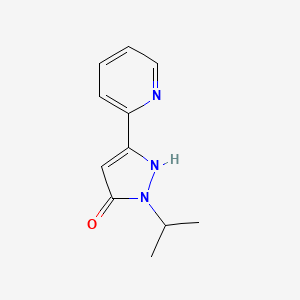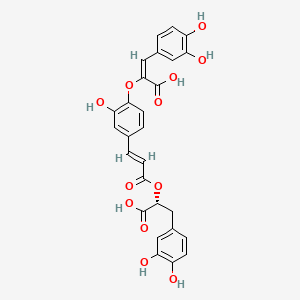
Salvianolic acid I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Salvianolic acid I can be synthesized through various chemical reactions involving the esterification of caffeic acid derivatives and danshensu (salvianic acid). The synthesis typically involves the use of sephadex chromatography and preparative chromatography to purify the compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Salvia miltiorrhiza using solvents followed by purification processes such as high-performance liquid chromatography (HPLC). The low content of this compound in raw materials and its strong reducibility make the purification process challenging .
Análisis De Reacciones Químicas
Types of Reactions
Salvianolic acid I undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and is facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various derivatives of this compound, which retain the core polyphenolic structure but exhibit different functional groups depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular signaling pathways and its antioxidant properties.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, cancer, and fibrosis
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products.
Mecanismo De Acción
Salvianolic acid I exerts its effects primarily through its antioxidant properties. It acts as a reactive oxygen species scavenger, reducing oxidative stress in cells. Additionally, it inhibits the adherence of leukocytes to endothelial cells, reduces inflammation, and modulates various signaling pathways, including the JNK/Akt and NF-κB pathways .
Comparación Con Compuestos Similares
Salvianolic acid I is often compared with other salvianolic acids, such as salvianolic acid A and salvianolic acid B. While all these compounds share a polyphenolic structure, this compound is unique in its specific combination of caffeic acid derivatives and danshensu. Other similar compounds include:
- Rosmarinic acid
- Lithospermic acid
- Caffeic acid
- Danshensu
These compounds also exhibit antioxidant properties but differ in their specific molecular structures and biological activities.
Propiedades
Fórmula molecular |
C27H22O12 |
|---|---|
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
(2R)-2-[(E)-3-[4-[(E)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-3-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H22O12/c28-17-5-1-15(10-19(17)30)12-23(26(34)35)38-22-7-3-14(9-21(22)32)4-8-25(33)39-24(27(36)37)13-16-2-6-18(29)20(31)11-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12+/t24-/m1/s1 |
Clave InChI |
MZSGWZGPESCJAN-MOBFUUNNSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

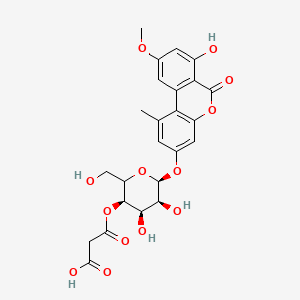
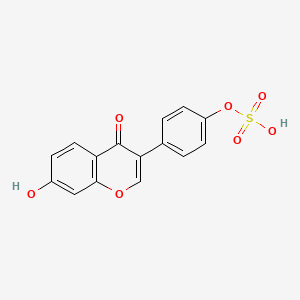
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)

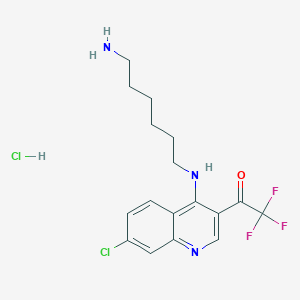
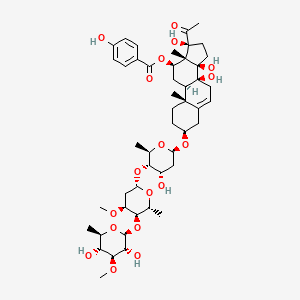
![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)

![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)

